molecular formula C15H23BrClNO B1525618 3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220019-29-3

3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride

Cat. No. B1525618
CAS RN: 1220019-29-3
M. Wt: 348.7 g/mol
InChI Key: BSHKJUSNAFIEJI-UHFFFAOYSA-N
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Description

3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride is a chemical compound with the CAS number 1220019-29-3 . It is used in the field of pharmaceutical intermediates .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 348.71 . Other physical and chemical properties were not available in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features, particularly the bromo and phenoxy groups, make it a versatile building block for creating a wide array of therapeutic molecules. For instance, it can be used to synthesize compounds with potential antihistaminic or anti-inflammatory properties .

Material Science

In material science, the compound’s unique chemical properties can be exploited to modify surface characteristics of materials. This can include altering hydrophobicity or enhancing the binding affinity of certain coatings, which is crucial in the development of advanced materials with specific desired properties .

Chemical Synthesis

The tert-butyl group in the compound provides steric hindrance, which is beneficial in selective chemical reactions. This can be particularly useful in complex organic syntheses where selectivity and yield are critical. It can act as a protecting group or a directing group in various chemical transformations .

Chromatography

Due to its unique structure, this compound could be used in chromatography as a standard or a derivative for more complex molecules. Its distinct retention time and behavior in various chromatographic conditions can help in the purification or identification of similar compounds .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent or a reference compound in the development of new analytical methods. Its stability and reactivity make it suitable for use in calibration curves or as a control in method validation studies .

Biopharma Production

The compound’s role in biopharma could be in the synthesis of bioactive molecules that are used in drug formulations. Its ability to undergo various chemical reactions makes it a valuable precursor in the manufacture of active pharmaceutical ingredients (APIs) .

Advanced Battery Science

In the field of battery science, the compound could be investigated for its electrochemical properties. It might be used to synthesize new electrolytes or as a component in the development of high-performance battery systems .

Research & Development

Lastly, in R&D, this compound is strictly used under the supervision of qualified individuals for the purpose of developing new chemical entities. Its unique structure allows for the exploration of novel chemical spaces, potentially leading to the discovery of new drugs or materials .

Future Directions

The future directions for the use of this compound are not specified in the search results. It is used in pharmaceutical intermediates , which suggests it may have potential applications in the development of new drugs.

properties

IUPAC Name

3-(2-bromo-4-tert-butylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-6-7-14(13(16)9-11)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHKJUSNAFIEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride

CAS RN

1220019-29-3
Record name Piperidine, 3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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